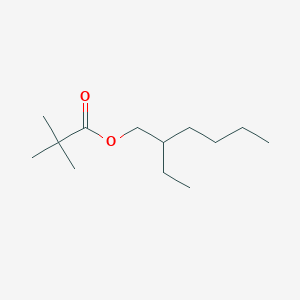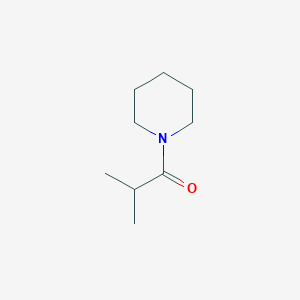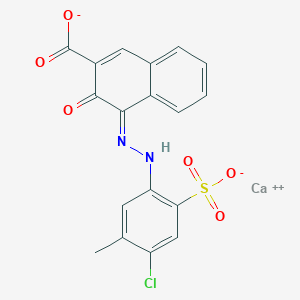![molecular formula C14H19N3PS+ B100689 Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium CAS No. 16914-02-6](/img/structure/B100689.png)
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium (EMIM-PS) is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. EMIM-PS has been used in various applications, including catalysis, separation, and electrochemistry.
Applications De Recherche Scientifique
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various scientific research applications, including catalysis, separation, and electrochemistry. In catalysis, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Michael addition reaction. In separation, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a stationary phase in gas chromatography and liquid chromatography. In electrochemistry, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as an electrolyte in electrochemical cells.
Mécanisme D'action
The mechanism of action of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not well understood. However, it is believed that the sulfur atom in Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium plays a crucial role in its unique physicochemical properties. The sulfur atom can form strong interactions with metal ions, which makes Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium an effective catalyst for various reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium. However, studies have shown that Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not toxic to cells and does not cause significant changes in cell morphology or viability.
Avantages Et Limitations Des Expériences En Laboratoire
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research. One possible direction is to investigate the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in drug delivery systems. Another possible direction is to study the effect of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium on the structure and function of proteins. Additionally, the development of new synthesis methods for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium could lead to more efficient and cost-effective production. Finally, the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in green chemistry applications could lead to more sustainable and environmentally friendly chemical processes.
Conclusion:
In conclusion, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various applications, including catalysis, separation, and electrochemistry. Although there is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium, it is not toxic to cells and does not cause significant changes in cell morphology or viability. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability. There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research, including investigating its use in drug delivery systems, studying its effect on the structure and function of proteins, developing new synthesis methods, and using it in green chemistry applications.
Méthodes De Synthèse
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium can be synthesized through a simple one-pot reaction between diethylaminothiophosphoryl chloride and 2-methylimidazole in the presence of triethylamine. The reaction yields a white solid that can be purified through recrystallization.
Propriétés
Numéro CAS |
16914-02-6 |
|---|---|
Nom du produit |
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium |
Formule moléculaire |
C14H19N3PS+ |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium |
InChI |
InChI=1S/C14H19N3PS/c1-4-16(5-2)18(19)14-8-6-13(7-9-14)17-11-10-15-12(17)3/h6-11H,4-5H2,1-3H3/q+1 |
Clé InChI |
NSKDUFXNZFHLBW-UHFFFAOYSA-N |
SMILES |
CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C |
SMILES canonique |
CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C |
Autres numéros CAS |
16914-04-8 41713-51-3 |
Synonymes |
D-N,N-Diethyl-p-(2-methylimidazol-1-yl)-p-(phenyl)phosphinothioic amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)







![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)
